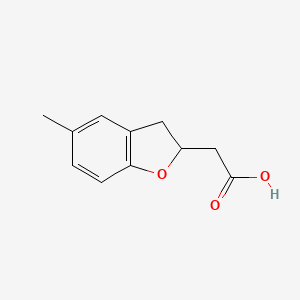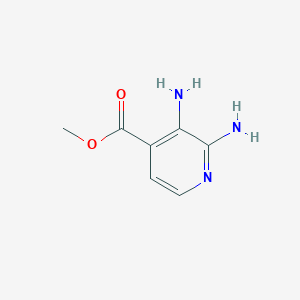![molecular formula C8H15NO2 B1425954 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine CAS No. 4745-17-9](/img/structure/B1425954.png)
1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine
Overview
Description
1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine is represented by the formula C8H15NO2 . The InChI code for this compound is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine are not explicitly detailed in the search results. The compound has a molecular weight of 157.21 .Scientific Research Applications
Pheromone Identification in Bark Beetles
1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine and related compounds have been studied for their role as pheromones in bark beetles. The identification and synthesis of these compounds contribute to understanding insect behavior and communication, which can be useful in pest control strategies. Francke and Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to systematic studies on spirocyclic ketals (Francke & Reith, 1979).
Synthesis in Medicinal Chemistry
The compound has applications in medicinal chemistry, particularly in the synthesis of complex molecular structures. Zhang and Nan (2017) describe an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, which is a part of the immunosuppressive triterpenoid Phainanoid F, achieved through several key reactions including furan oxidative spirocyclization (Zhang & Nan, 2017).
Bromination Studies
Bromination of homologs of 1,6-dioxaspiro[4.4]nonane has been achieved, leading to the synthesis of novel mono and dibromo-derivatives of spiranes. This research by Ponomarev and Peshekhonova (1969) contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Ponomarev & Peshekhonova, 1969).
Ligand Synthesis for Metal Complexes
The synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine structure have been studied. These ligands have applications in forming metal complexes with various metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). The work by Canpolat and Kaya (2004) highlights the utility of these ligands in coordination chemistry and potential applications in catalysis (Canpolat & Kaya, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLMPZZVRYBREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



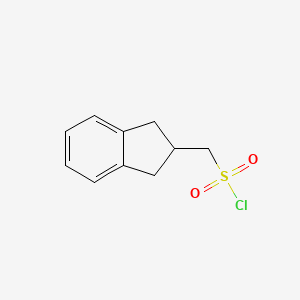
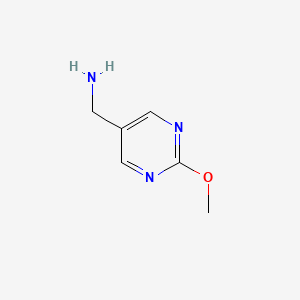
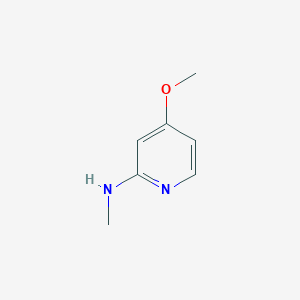
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)

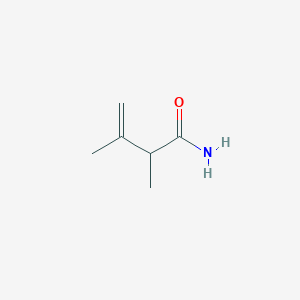


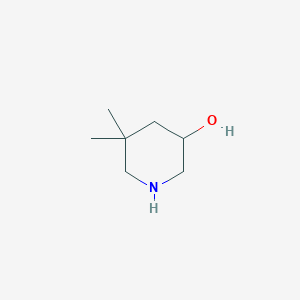
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
